

Application Notes and Protocols for GR 113808

Subcutaneous Injection

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Compound of Interest

Compound Name: GR 113808

Cat. No.: B1672113

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Introduction

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT₄).^{[1][2]} Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathological roles of the 5-HT₄ receptor in various biological systems.^[3] These application notes provide detailed protocols for the preparation and subcutaneous administration of **GR 113808** for in vivo studies, along with relevant pharmacological data and a schematic of its mechanism of action.

Pharmacological Data

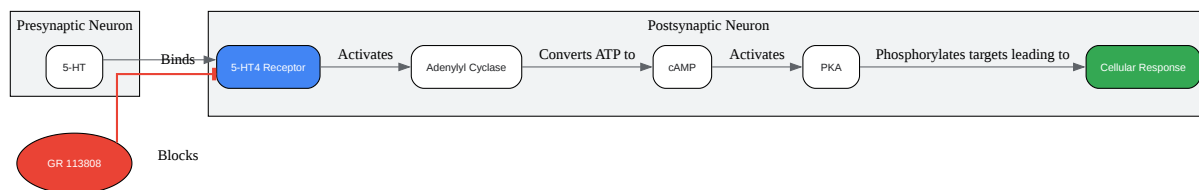
GR 113808 exhibits high affinity for the 5-HT₄ receptor with pA₂ values in the range of 9.0 to 9.7 in various tissues, demonstrating its potent antagonist activity.^[3] It displays over 300-fold selectivity for the 5-HT₄ receptor compared to other serotonin receptor subtypes (5-HT_{1A}, 5-HT_{1B}, 5-HT_{2A}, 5-HT_{2C}, and 5-HT₃).^[1]

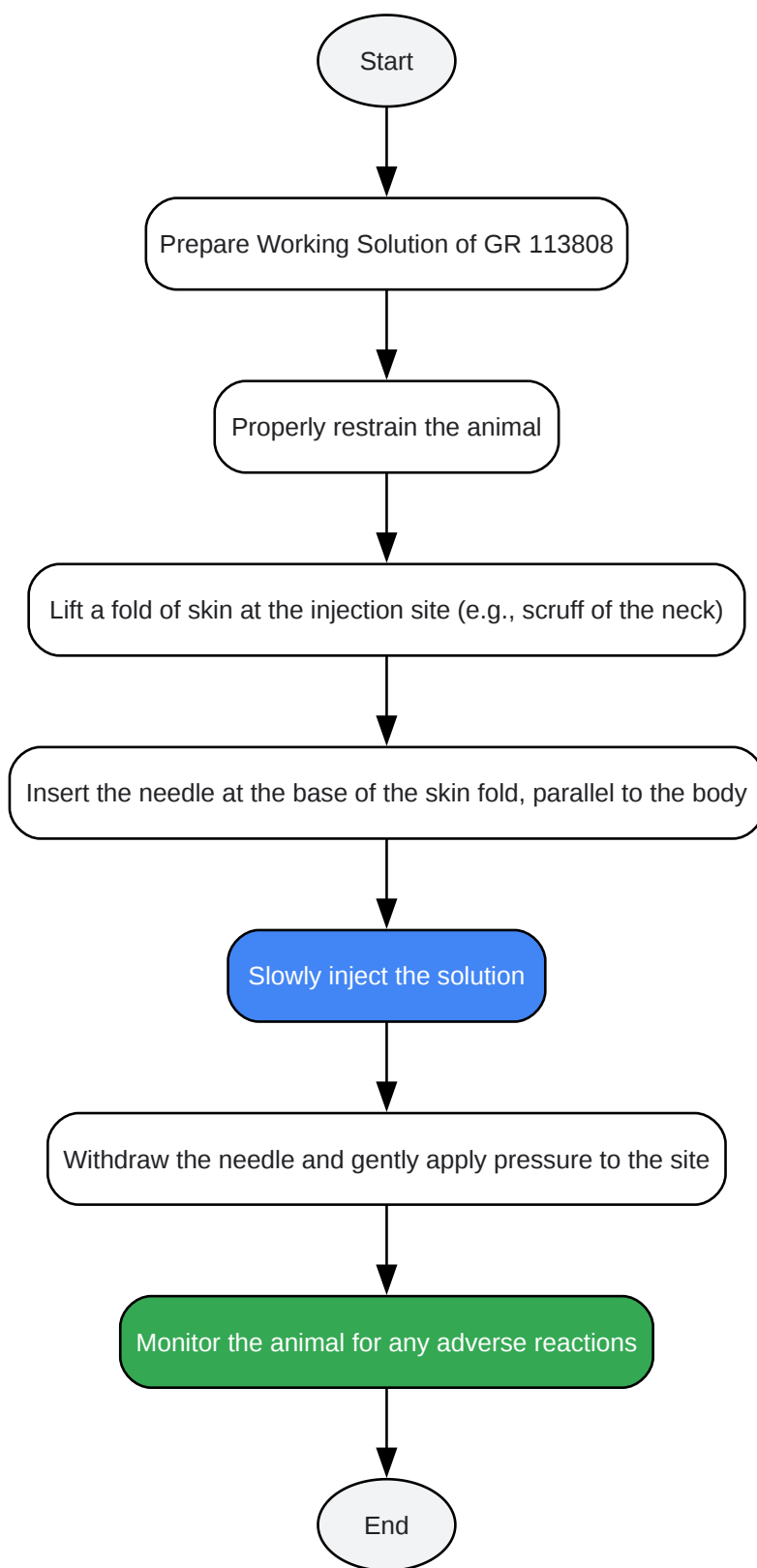
Table 1: Pharmacological Profile of **GR 113808**

Parameter	Value	Species/Tissue	Agonist	Reference
pA2	9.2	Guinea-pig colon	5-HT	[3]
pA2	9.7	Guinea-pig colon	5-methoxytryptamine	[3]
pA2	9.2	Guinea-pig colon	R,S-zacopride	[3]
pA2	9.3	Rat oesophagus	5-HT	[3]
pKb	8.8	Human atrial 5-HT4 receptors	5-HT	[4]
pKi	6.0	5-HT3 receptors	N/A	[3]

Signaling Pathway

GR 113808 acts as a competitive antagonist at the 5-HT4 receptor, a Gs-protein coupled receptor. By binding to the receptor, it prevents the endogenous ligand, serotonin (5-HT), from binding and initiating the downstream signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).





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- 3. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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